Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- typically involves the reaction of 5-amino-2-fluoroaniline with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include derivatives where the chloro group is replaced by other nucleophiles.
Oxidation: Products include nitro derivatives.
Reduction: Products include amines.
Scientific Research Applications
Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-: Similar structure but lacks the chloro group.
Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-N-(phenylsulfonyl)-: Contains an additional phenylsulfonyl group.
Uniqueness
Benzenesulfonamide, N-(5-amino-2-fluorophenyl)-2-chloro- is unique due to the presence of both the chloro and amino groups, which confer distinct chemical reactivity and biological activity . This combination of functional groups allows for diverse applications in research and potential therapeutic uses .
Properties
CAS No. |
1152509-18-6 |
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Molecular Formula |
C12H10ClFN2O2S |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-7-8(15)5-6-10(11)14/h1-7,16H,15H2 |
InChI Key |
ZHZGVNBJPJLSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F)Cl |
Origin of Product |
United States |
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